molecular formula C19H22FN3O4S2 B2622057 N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-76-5

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2622057
CAS No.: 851781-76-5
M. Wt: 439.52
InChI Key: ADLYNMAOZSJFKJ-UHFFFAOYSA-N
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Description

Pyrazole Core

  • Ring System : A five-membered dihydropyrazole ring with one double bond (between N1 and C2) and two single bonds (C3-C4 and C4-C5).
  • Saturation : The "4,5-dihydro" designation indicates hydrogenation at C4 and C5, creating a non-planar conformation that influences steric interactions.

Substituent Topology

  • Ethanesulfonyl Groups :
    • Attached to N1 of the pyrazole and the para position of the terminal phenyl ring.
    • Sulfonyl (-SO~2~) groups adopt a tetrahedral geometry, creating electron-deficient regions.
  • 3-Fluorophenyl Group :
    • Fluorine at the meta position on the phenyl ring introduces steric and electronic effects, including increased lipophilicity and resonance destabilization.
  • Para-Substituted Phenyl Bridge :
    • Connects the pyrazole core to the secondary sulfonamide group, enabling conjugation across the aromatic system.

Spatial Arrangement :

  • The dihydropyrazole ring adopts a half-chair conformation, with the 3-fluorophenyl group occupying an axial position to minimize steric clash with the N1-ethanesulfonyl moiety.
  • The para-substituted phenyl bridge aligns orthogonally to the pyrazole plane, optimizing π-π stacking potential.

Electronic Configuration and Resonance Stabilization Effects

Key Electronic Features

  • Pyrazole Ring :
    • Conjugated π-system across N1-C2 and C3-C4, enabling delocalization of electron density.
    • N1’s ethanesulfonyl group withdraws electron density via inductive effects, polarizing the ring.
  • Sulfonamide Groups :
    • Resonance stabilization occurs between the sulfonyl oxygen atoms and the adjacent nitrogen lone pairs, creating a rigid, planar sulfonamide moiety.
    • The -SO~2~NH- groups act as hydrogen-bond acceptors, enhancing solubility in polar solvents.
  • 3-Fluorophenyl Group :
    • Fluorine’s electronegativity induces a dipole moment, directing electron withdrawal from the phenyl ring into the pyrazole core.

Resonance Interactions

  • Pyrazole-Sulfonamide Conjugation : Electron withdrawal from the pyrazole ring into the sulfonyl groups stabilizes the negative charge during deprotonation events.
  • Aromatic Bridging : The para-phenyl group facilitates extended conjugation between the pyrazole and terminal sulfonamide, as shown in the resonance hybrid below:

$$
\text{Pyrazole} \leftrightarrow \text{Phenyl} \leftrightarrow \text{Sulfonamide}
$$

This delocalization enhances thermal stability and influences reactivity in electrophilic substitution reactions.

Comparative Analysis with Related Pyrazole Sulfonamide Derivatives

Table 2: Structural and Electronic Comparison

Compound Core Structure Key Substituents Electronic Effects
Target Compound Dihydropyrazole Dual ethanesulfonamides, 3-F-Ph Strong EW effects from SO~2~ and F
Fezolamine Pyrazole Single sulfonamide, phenyl Moderate EW, limited conjugation
9g (PMC11866009) Pyrazolylpyrazoline Chloroquinoline, thiophene Enhanced π-stacking, mixed EW/ED
EVT-2923419 Dihydropyrazole Methoxyphenylsulfonyl, ethanesulfonamide Steric hindrance from OMe group

Key Differences

  • Dual Sulfonamides vs. Single Sulfonamide :
    • The target compound’s dual sulfonamide groups amplify electron-withdrawing (EW) effects compared to fezolamine, potentially enhancing binding to electron-rich biological targets.
  • Fluorine vs. Chlorine Substituents :
    • The 3-fluorophenyl group offers stronger inductive effects (-I) than chlorine, increasing the compound’s polarity and metabolic stability.
  • Dihydro vs. Fully Unsaturated Cores :
    • Saturation in the pyrazole ring reduces aromaticity but improves solubility and conformational flexibility relative to fully unsaturated analogues.

These structural distinctions underscore the compound’s unique electronic profile and potential utility in drug discovery programs targeting enzymes requiring rigid, electron-deficient ligands.

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-10-8-14(9-11-17)18-13-19(15-6-5-7-16(20)12-15)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLYNMAOZSJFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethanesulfonyl and fluorophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl groups or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of sulfonamide-functionalized dihydro-pyrazoles. Key structural analogs include derivatives with variations in sulfonyl substituents, halogen positions, and aromatic rings. Below is a detailed comparison:

Substituent Variations in Sulfonyl Groups

Compound Name Sulfonyl Substituent(s) Halogen Position on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Reference ID
N-{4-[1-(Ethanesulfonyl)-5-(3-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Ethane-1-Sulfonamide (Target) Ethanesulfonyl (x2) 3-Fluorophenyl C₂₃H₂₁F₂N₃O₄S₂ 522.01 N/A
N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Ethanesulfonamide 3-Chlorophenylsulfonyl + Ethanesulfonyl 2-Fluorophenyl C₂₃H₂₀ClFN₃O₄S₂ 538.00
N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Ethane-1-Sulfonamide 4-Chlorobenzenesulfonyl + Ethanesulfonyl 2-Fluorophenyl C₂₃H₂₁ClFN₃O₄S₂ 522.01
Key Observations:
  • Sulfonyl Diversity : The target compound uses ethanesulfonyl groups at both positions, whereas analogs and incorporate aryl-sulfonyl groups (3-chlorophenyl or 4-chlorobenzenesulfonyl) paired with ethanesulfonyl.
  • Halogen Position : The target’s 3-fluorophenyl group contrasts with the 2-fluorophenyl in analogs and . Fluorine’s position influences electronic effects (e.g., electron-withdrawing) and steric interactions.
  • Molecular Weight : Despite substituent differences, all compounds have similar molecular weights (~522–538 g/mol), suggesting comparable pharmacokinetic profiles.

Structural Implications

  • Electron Effects : Ethanesulfonyl groups are less electron-withdrawing than chlorinated aryl-sulfonyl groups (e.g., 3-chlorophenylsulfonyl in ). This may enhance the target’s solubility but reduce binding affinity to hydrophobic targets.
  • Halogen Impact : The 3-fluorophenyl group in the target may confer distinct meta-substitution effects compared to ortho-substituted analogs (2-fluorophenyl in ), altering dipole moments and intermolecular interactions.

Biological Activity

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H20FN3O4S2
  • Molecular Weight : 425.49 g/mol
  • IUPAC Name : N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Research indicates that compounds similar to N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of enzymes such as monoamine oxidases (MAOs) and cyclooxygenases (COX), which are involved in inflammatory processes and neurotransmitter metabolism .
  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to reduce inflammation in various models, including carrageenan-induced paw edema in rats, where they exhibited significant anti-inflammatory effects comparable to standard drugs like Indomethacin .
  • Antioxidant Properties : Molecular docking studies suggest that these compounds may also possess antioxidant properties, which can contribute to their therapeutic efficacy in oxidative stress-related conditions .

Biological Activity

The biological activity of N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits MAOs and COX enzymes
Anti-inflammatoryReduces edema in animal models
AntioxidantExhibits antioxidant properties
AntiproliferativePotential anti-cancer activity

Case Studies

Several studies have highlighted the potential of pyrazole derivatives, including the target compound:

  • Study on MAO Inhibition : A derivative with a similar structure demonstrated an IC50 value of 40 nM against MAOs, indicating strong inhibitory activity . This suggests that N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide may exhibit similar potency.
  • In Vivo Anti-inflammatory Study : In a study assessing anti-inflammatory effects using carrageenan-induced paw edema in rats, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups . This finding could be relevant for understanding the therapeutic potential of the target compound.
  • Antiproliferative Activity : Research on related pyrazole compounds has shown significant antiproliferative effects against cancer cell lines (e.g., MCF-7) with IC50 values as low as 0.08 µM . This raises the possibility that the target compound could also possess similar anticancer properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide to improve yield and purity?

  • Methodological Answer :

  • Utilize a multi-step approach starting with condensation of fluorophenyl precursors with pyrazole intermediates, followed by sulfonylation .
  • Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification. Monitor reaction progress via TLC and confirm purity using HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
  • Optimize reaction conditions (temperature, solvent polarity) to reduce side products like unreacted sulfonyl chlorides or dimerization byproducts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, sulfonamide protons at δ 3.1–3.4 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, R-factor < 0.06) resolves diastereomeric configurations in the dihydropyrazole core and verifies sulfonamide geometry .
  • FT-IR : Confirm sulfonyl S=O stretches at ~1150–1350 cm1^{-1} and pyrazole C=N at ~1600 cm1^{-1} .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Thermal analysis : Use DSC/TGA to determine decomposition temperatures (e.g., >200°C for sulfonamide derivatives) .
  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation via LC-MS. Sulfonamide bonds are typically stable in acidic conditions but may hydrolyze under strong alkaline conditions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the fluorophenyl and sulfonamide moieties to enhance bioactivity?

  • Methodological Answer :

  • Fluorophenyl substitutions : Replace 3-fluorophenyl with 4-fluoro or 2,4-difluorophenyl to evaluate steric/electronic effects on receptor binding (e.g., increased lipophilicity improves membrane permeability) .
  • Sulfonamide modifications : Introduce methyl or cycloalkyl groups to the sulfonamide nitrogen to modulate solubility and target affinity. For example, ethanesulfonyl groups enhance metabolic stability compared to methanesulfonyl .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) to correlate structural changes with IC50_{50} values .

Q. How can contradictory data on this compound’s biological activity (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-response studies : Perform IC50_{50} determinations across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects .
  • Off-target profiling : Use kinase/GPCR screening panels to rule out non-selective interactions.
  • Metabolite analysis : Incubate with liver microsomes (human/rat) and identify cytotoxic metabolites via LC-MS/MS .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in COX-2 or sulfotransferase active sites. Prioritize poses with sulfonamide oxygens forming hydrogen bonds to Arg120/His94 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF to identify flexible regions impacting binding .

Q. How does the compound’s reactivity under oxidative or reductive conditions impact its pharmacokinetic profile?

  • Methodological Answer :

  • Oxidative stability : Treat with H2_2O2_2 or cytochrome P450 enzymes (e.g., CYP3A4) to identify oxidation sites (e.g., sulfonyl to sulfone) .
  • Reductive stability : Expose to NaBH4_4 or glutathione to assess pyrazole ring reduction. Use LC-HRMS to detect thiol adducts .

Q. What analytical methods are suitable for detecting this compound in biological matrices (e.g., plasma, tissue)?

  • Methodological Answer :

  • Sample preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/tissue homogenates.
  • LC-MS/MS : Quantify via MRM transitions (e.g., m/z 450 → 132 for sulfonamide fragmentation) with a LLOQ of 1 ng/mL .

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